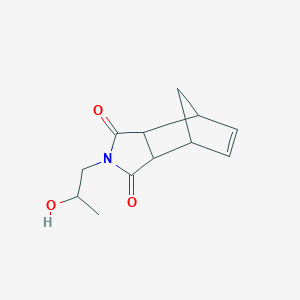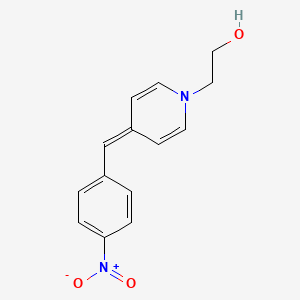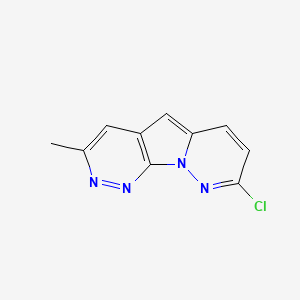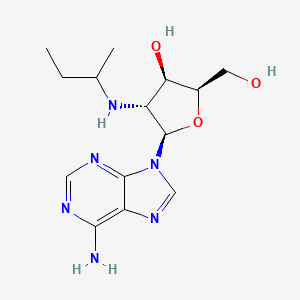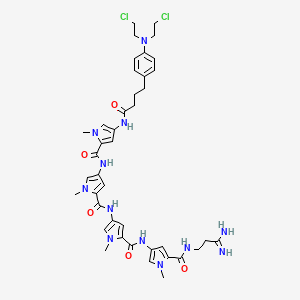
Zva3DNA2GZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zva3DNA2GZ involves multiple steps, including the preparation of single-stranded DNA libraries and the use of specific reagents and conditions to achieve the desired molecular structure. The process typically involves the splinted ligation of an adapter oligonucleotide to the 3′ ends of single DNA strands, followed by the synthesis of a complementary strand using a DNA polymerase and the addition of a 5′ adapter via blunt-end ligation . This method ensures the efficient conversion of highly fragmented DNA into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated library preparation methods, such as those using the Bravo NGS Workstation (Agilent Technologies), which can process multiple samples in parallel. This approach minimizes the loss of short DNA fragments and increases the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Zva3DNA2GZ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
Zva3DNA2GZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the preparation of DNA libraries for sequencing and genetic analysis.
Industry: Utilized in the production of high-purity DNA for various industrial processes.
Mechanism of Action
The mechanism of action of Zva3DNA2GZ involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Zva3DNA2GZ include other DNA-based molecules and synthetic analogs used in genetic research and drug development.
Uniqueness
This compound stands out due to its unique molecular structure and specific applications in DNA library preparation and sequencing. Its ability to efficiently convert highly fragmented DNA into usable forms makes it a valuable tool in various scientific fields .
Properties
CAS No. |
758659-97-1 |
|---|---|
Molecular Formula |
C41H50Cl2N12O5 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C41H50Cl2N12O5/c1-51-23-28(19-32(51)38(57)46-15-12-36(44)45)48-40(59)34-21-30(25-53(34)3)50-41(60)35-20-29(24-54(35)4)49-39(58)33-18-27(22-52(33)2)47-37(56)7-5-6-26-8-10-31(11-9-26)55(16-13-42)17-14-43/h8-11,18-25H,5-7,12-17H2,1-4H3,(H3,44,45)(H,46,57)(H,47,56)(H,48,59)(H,49,58)(H,50,60) |
InChI Key |
DZKBSXOAGSYUMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


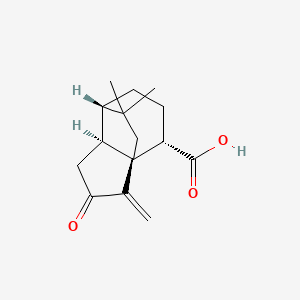
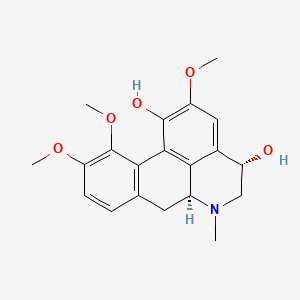
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


